molecular formula C16H15N3O4S B2455194 N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-64-0

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2455194
CAS RN: 896340-64-0
M. Wt: 345.37
InChI Key: VERSRUBRNHZDND-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The molecule also contains amide and ether functional groups, which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a planar region due to the conjugated system of the pyrimidine and thiazole rings. The presence of the amide group could allow for hydrogen bonding interactions .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions. The ether groups could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups and overall structure. For example, the presence of the amide and ether groups could influence its solubility in different solvents .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. It could also be interesting to explore its interactions with various biological targets, given the presence of the pyrimidine and thiazole rings .

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to have various applications due to their omnipresent activities as acetylcholinesterase inhibitors, calcium antagonists, cytotoxic agents, antihypertensives, antiproliferative agents, mycobacterium tuberculosis o-acetylserine sulfhydrylase inhibitors, anticancer agents, nk-2 antagonists, antitubercular agents, antitumor agents, antiviral agents, anti-inflammatory and antinociceptive agents .

Result of Action

Compounds in the thiazolo[3,2-a]pyrimidine class have been shown to exhibit potent cytotoxic activity . For instance, certain derivatives have shown significant activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .

Action Environment

The synthesis of thiazolo[3,2-a]pyrimidines has been achieved under various conditions, suggesting that the compound’s synthesis and potentially its action could be influenced by environmental factors .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERSRUBRNHZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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